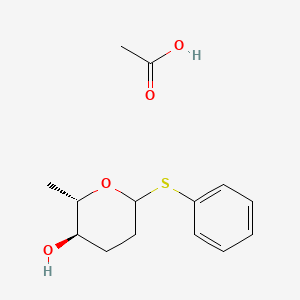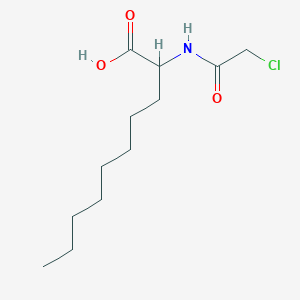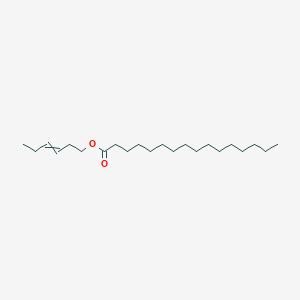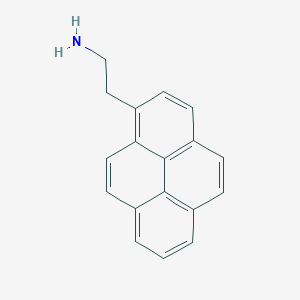![molecular formula C5H9NO4S B12560899 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- CAS No. 157429-40-8](/img/structure/B12560899.png)
2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-: is a chemical compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 g/mol It is a derivative of pyrrolidinone, a five-membered lactam, and features a methylsulfonyl group attached to the fourth carbon atom in the (4S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- typically involves the functionalization of the pyrrolidinone ring. One common method is the reaction of 2-pyrrolidinone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- can undergo various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the methylsulfonyl group, yielding the parent pyrrolidinone.
Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms of the pyrrolidinone ring.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed:
Substitution Reactions: Products include substituted pyrrolidinones with various functional groups.
Reduction Reactions: The major product is 2-pyrrolidinone.
Oxidation Reactions: Products include oxidized derivatives of pyrrolidinone.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A parent compound with a similar ring structure but lacking the methylsulfonyl group.
Pyrrolidinone: The parent lactam structure without the methylsulfonyl substitution.
N-Methylpyrrolidinone: A derivative with a methyl group on the nitrogen atom.
Comparison: 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions and reactions that are not possible with the parent compounds. Additionally, the (4S) configuration adds stereochemical complexity, influencing the compound’s behavior in chiral environments.
Eigenschaften
CAS-Nummer |
157429-40-8 |
|---|---|
Molekularformel |
C5H9NO4S |
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
[(3S)-5-oxopyrrolidin-3-yl] methanesulfonate |
InChI |
InChI=1S/C5H9NO4S/c1-11(8,9)10-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
InChI-Schlüssel |
QHQGEIBEFDXFLX-BYPYZUCNSA-N |
Isomerische SMILES |
CS(=O)(=O)O[C@H]1CC(=O)NC1 |
Kanonische SMILES |
CS(=O)(=O)OC1CC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)

![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)

![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)



![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)

![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
